4-Carboxy-2-fluorophenylboronic acid,pinacol ester
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Overview
Description
4-Carboxy-2-fluorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H16BFO4 and a molecular weight of 266.07 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 4-carboxy-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Carboxy-2-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., methanol) or acids (e.g., HCl) are used.
Major Products Formed:
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Protodeboronation: The major product is the corresponding aryl compound.
Scientific Research Applications
4-Carboxy-2-fluorophenylboronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Carboxy-2-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Carboxy-2-fluorophenylboronic acid pinacol ester is compared with other boronic esters, such as:
- 4-Fluorophenylboronic acid pinacol ester
- 4-Carboxylphenylboronic acid pinacol ester
Uniqueness:
Properties
Molecular Formula |
C13H18BFO5 |
---|---|
Molecular Weight |
284.09 g/mol |
IUPAC Name |
3-fluoro-4-[hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]benzoic acid |
InChI |
InChI=1S/C13H18BFO5/c1-12(2,18)13(3,4)20-14(19)9-6-5-8(11(16)17)7-10(9)15/h5-7,18-19H,1-4H3,(H,16,17) |
InChI Key |
WEMGIYOPRAYCAL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)F)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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